molecular formula C18H11D4ClN2O2S B602458 Etoricoxib D4 CAS No. 1131345-14-6

Etoricoxib D4

カタログ番号 B602458
CAS番号: 1131345-14-6
分子量: 362.87
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etoricoxib D4 is a deuterium labeled Etoricoxib . Etoricoxib is a non-steroidal anti-inflammatory agent, acting as a selective and orally active COX-2 inhibitor .


Synthesis Analysis

An efficient, facile synthesis of Etoricoxib from commercially available keto sulfone and vinamidinium salt was developed . This protocol with mild reaction conditions offered the product with >80% overall yield and remarkable quality .


Molecular Structure Analysis

A computational chemical study of Etoricoxib was carried out at the X/6311G (d,p) (where X=B3LYP, M06 and ωB97XD) level of theory, at the gas, aqueous and ethanol phases .


Chemical Reactions Analysis

Etoricoxib is not a potent CYP3A4 inhibitor or inducer . It is highly absorbed, has a tmax of 1.5 h and a half-life time of approximately 15-22h .


Physical And Chemical Properties Analysis

Etoricoxib D4 has a molecular weight of 362.9 g/mol . It is stable in powder form at -20°C for 3 years and at 4°C for 2 years . In solvent, it is stable at -80°C for 6 months and at -20°C for 1 month .

作用機序

Target of Action

Etoricoxib D4, like other COX-2 selective inhibitors, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins (PGs) from arachidonic acid .

Mode of Action

Etoricoxib D4 selectively inhibits the COX-2 enzyme, preventing the production of prostaglandins (PGs) from arachidonic acid . This selective inhibition is approximately 106 times more for COX-2 than for COX-1 . The reduction in PGs generation is the primary result of Etoricoxib D4’s interaction with its target .

Biochemical Pathways

The primary biochemical pathway affected by Etoricoxib D4 is the prostanoid biosynthesis pathway . By selectively inhibiting the COX-2 enzyme, Etoricoxib D4 reduces the generation of prostanoids, including prostaglandins, from arachidonic acid . This action has downstream effects on inflammation and pain, which are often mediated by these prostanoids .

Pharmacokinetics

Etoricoxib D4 exhibits high bioavailability when administered orally . It is extensively protein-bound, primarily to plasma albumin . Etoricoxib D4 is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme . The elimination half-life of Etoricoxib D4 is approximately 22 hours, enabling once-daily dosing . It is excreted following biotransformation to carboxylic acid and glucuronide metabolites, with little of the drug being eliminated unchanged in the urine .

Result of Action

The primary molecular effect of Etoricoxib D4’s action is the reduction in the generation of prostaglandins from arachidonic acid . This leads to cellular effects such as reduced inflammation and pain. Clinically, Etoricoxib D4 has been shown to be effective in relieving symptoms of various forms of arthritis, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, as well as chronic low back pain, acute pain, and gout .

Action Environment

The action, efficacy, and stability of Etoricoxib D4 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 isoenzyme could potentially affect the metabolism of Etoricoxib D4 .

将来の方向性

Further insight into the cardiovascular tolerability of Etoricoxib and diclofenac will be gained from a large ongoing cardiovascular outcomes program (MEDAL) . The available data suggest that Etoricoxib is an efficacious alternative in the management of arthritis and pain, with the potential advantages of convenient once-daily administration and superior gastrointestinal tolerability compared with traditional NSAIDs .

特性

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)-3-(2,3,5,6-tetradeuterio-4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-12-3-4-14(10-20-12)18-17(9-15(19)11-21-18)13-5-7-16(8-6-13)24(2,22)23/h3-11H,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVRJDLRVPLFE-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=C(N=CC(=C2)Cl)C3=CN=C(C=C3)C)[2H])[2H])S(=O)(=O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。